1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-
Brand Name:
Vulcanchem
CAS No.:
17447-45-9
VCID:
VC21034241
InChI:
InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1
SMILES:
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC
Molecular Formula:
C15H21NO4
Molecular Weight:
279.33 g/mol
1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-
CAS No.: 17447-45-9
Cat. No.: VC21034241
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17447-45-9 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | ethyl 2-[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
| Standard InChI | InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | RLUWHGCQILMZMC-LBPRGKRZSA-N |
| Isomeric SMILES | CCOC(=O)C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC |
| SMILES | CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC |
| Canonical SMILES | CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator